molecular formula C23H29NO3 B12403923 Alvimopan metabolite-d5

Alvimopan metabolite-d5

Cat. No.: B12403923
M. Wt: 372.5 g/mol
InChI Key: KSBSLJKYJXTATP-CSOBCCOPSA-N
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Description

Alvimopan metabolite-d5 is a deuterium-labeled analog of the primary metabolite of alvimopan, a peripherally acting μ-opioid receptor antagonist. Alvimopan itself is clinically used to accelerate gastrointestinal (GI) recovery after bowel resection surgery by counteracting opioid-induced ileus without compromising central analgesic effects . The deuterated metabolite, synthesized by Daicel Pharma, serves as an internal standard in bioanalytical research, particularly in pharmacokinetic (PK) and bioavailability/bioequivalence (BA/BE) studies. Its deuterium labeling ensures precise quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) by distinguishing it from the non-deuterated metabolite in biological matrices .

Properties

Molecular Formula

C23H29NO3

Molecular Weight

372.5 g/mol

IUPAC Name

(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid

InChI

InChI=1S/C23H29NO3/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27)/t17-,19-,23+/m0/s1/i3D,4D,5D,7D,8D

InChI Key

KSBSLJKYJXTATP-CSOBCCOPSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O)C(=O)O)[2H])[2H]

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Strategy for Alvimopan Metabolite-d5

The preparation of this compound builds upon the established synthesis of alvimopan, with modifications to introduce deuterium at specific positions. The core structure comprises two fragments: a piperidine moiety and a phenylpropionylglycine subunit. Deuterium is typically incorporated into the piperidine fragment to maintain metabolic stability and avoid interference with the active site interactions.

Key Synthetic Steps

The synthesis follows a two-step process:

  • Coupling of Deuterated Piperidine Fragment (Compound A-d5) and Sulfonate Fragment (Compound B) :
    • Compound A-d5, featuring deuterium at the acetyl-protected phenolic hydroxyl group, reacts with (S)-ethyl-2-(2-benzyl-3-methylsulfonyloxyalanyl)acetic acid (Compound B) in acetone under sodium iodide and triethylamine catalysis.
    • Reaction Conditions :
      • Molar ratio: Compound A-d5 (1.0–1.2 eq), Compound B (1.0 eq), triethylamine (1.0–1.4 eq), NaI (0.01–0.03 eq).
      • Temperature: 20–25°C, 1–3 hours.
    • Deuterium Incorporation : The acetyl group in Compound A is replaced with a deuterated acetyl group (CD₃CO−) during the piperidine fragment synthesis, ensuring isotopic labeling at the 3-hydroxyphenyl position.
  • One-Pot Basic Hydrolysis :
    • The intermediate (Compound C-d5) undergoes hydrolysis in an alcohol-water solvent (e.g., ethanol-water, 4:1–6:1 v/v) with 6 M NaOH.
    • Isotopic Stability : Hydrolysis in protic solvents like ethanol ensures retention of deuterium labels, as exchange under basic conditions is minimized due to the stability of the C-D bond.

Optimization of Deuterium Labeling

Challenges in Isotopic Purity

Deuterium-labeled compounds often face issues with isotopic exchange during synthesis. For this compound, critical optimizations include:

  • Solvent Selection : Acetone, a non-protic solvent, prevents deuterium loss during the coupling step.
  • Catalyst Screening : Sodium iodide accelerates the SN2 reaction between Compound A-d5 and Compound B without inducing isotopic scrambling.

Analytical Validation

Post-synthesis, the product is characterized using:

  • HPLC-MS : Confirms isotopic purity (>99.7%) and quantifies deuterium incorporation.
  • Chiral Chromatography : Ensures retention of (S)-configuration at the benzylpropionylglycine moiety.
Table 1. Synthesis Yields and Purity of this compound
Step Yield (%) HPLC Purity (%) Chiral Purity (%)
Coupling (Compound C-d5) 95.6–96.1 99.5–99.8 >99.7
Hydrolysis (Final Product) 83.5–85.0 99.6–99.8 >99.7

Data adapted from patent examples.

Comparative Analysis of Synthetic Routes

Traditional vs. Deuterated Synthesis

Traditional alvimopan synthesis faces challenges in fragment coupling efficiency and chiral purity. The deuterated route addresses these by:

  • Enhanced Solubility : Acetone improves solubility of Compound A-d5, reducing reaction time from 12 hours (acetonitrile) to 1–3 hours.
  • Reduced Byproducts : Catalytic NaI minimizes elimination side reactions, increasing yield by 15–20% compared to non-catalyzed methods.

Scalability and Industrial Applicability

The patented method demonstrates scalability:

  • Batch Size : Up to 50 g of Compound C-d5 with consistent yields.
  • Cost Efficiency : Avoids expensive chiral resolution steps by using enantiomerically pure Compound B.

Chemical Reactions Analysis

Types of Reactions

Alvimopan metabolite-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs .

Scientific Research Applications

Pharmacological Properties

Alvimopan functions by selectively antagonizing mu-opioid receptors located in the gastrointestinal tract. Unlike traditional opioids, it does not penetrate the central nervous system effectively, thereby minimizing adverse effects such as sedation and respiratory depression. The pharmacokinetics of alvimopan indicate a low oral bioavailability (approximately 6%) and a half-life of around 14 hours, making it suitable for postoperative recovery protocols .

Management of Postoperative Ileus

The primary application of alvimopan is in the management of POI following abdominal surgeries. Multiple clinical trials have demonstrated that alvimopan significantly accelerates gastrointestinal recovery times compared to placebo, leading to shorter hospital stays and reduced healthcare costs. For instance, a study involving 14,781 patients found that those receiving alvimopan had an average length of stay that was 1.8 days shorter than those who did not receive the drug .

Enhanced Recovery After Surgery (ERAS) Protocols

Alvimopan is increasingly integrated into Enhanced Recovery After Surgery protocols, which aim to optimize perioperative care and improve patient outcomes. A study involving 660 patients undergoing elective colorectal resections indicated that alvimopan use was associated with a faster return to bowel function and lower rates of postoperative complications such as urinary tract infections .

Quantification in Analytical Chemistry

Alvimopan metabolite-d5 serves as an internal standard in analytical chemistry for the quantification of alvimopan levels in biological samples via techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This application is crucial for pharmacokinetic studies and therapeutic monitoring .

Investigating Opioid-Induced Gastrointestinal Effects

Research utilizing this compound can help elucidate the mechanisms by which opioids affect gastrointestinal motility. By studying the interactions between alvimopan and opioid receptors, researchers can gain insights into developing better therapeutic strategies for managing opioid-induced side effects .

Efficacy in Colorectal Surgery

In a multicenter trial involving over 2,000 patients, alvimopan demonstrated significant efficacy in restoring gastrointestinal function post-surgery. The results showed that patients treated with alvimopan had improved time to bowel movement and discharge compared to those receiving placebo, with hazard ratios indicating substantial benefits across various endpoints .

Cost-Effectiveness Analysis

A comprehensive analysis of hospital costs associated with alvimopan use revealed that it not only shortened hospital stays but also led to significant cost savings per patient treated. Adjusted analyses indicated an average cost reduction of $636 per patient when alvimopan was administered, highlighting its economic viability in clinical practice .

Mechanism of Action

Alvimopan metabolite-d5 exerts its effects by competitively binding to the μ-opioid receptors in the gastrointestinal tract. This binding prevents the activation of these receptors by endogenous opioids, thereby reducing the inhibitory effects on gastrointestinal motility. The deuterium labeling does not alter the mechanism of action but helps in tracking the compound during pharmacokinetic studies .

Comparison with Similar Compounds

Comparative Data Table

Compound Chemical Formula Molecular Weight (g/mol) Primary Use Binding Affinity (pKᵢ)
This compound C₂₅H₂₇D₅N₂O₄ 429.56 Bioanalytical standard N/A
Alvimopan C₂₅H₃₂N₂O₄ 424.54 μ-opioid receptor antagonist 9.6
Methylnaltrexone C₂₀H₂₅NO₄ 343.42 Opioid-induced constipation treatment 8.0
Alverine-d5 Citrate C₂₆H₃₀D₅NO₇ 478.57 Antispasmodic research N/A

Biological Activity

Alvimopan is a peripherally acting mu-opioid antagonist primarily used to accelerate gastrointestinal recovery following bowel surgery. Its active metabolite, often referred to as Alvimopan metabolite-d5, plays a crucial role in its pharmacological effects. This article delves into the biological activity of this compound, highlighting its pharmacokinetic properties, therapeutic implications, and relevant case studies.

Overview of Alvimopan

Alvimopan is designed to mitigate postoperative ileus (POI), a common complication after abdominal surgeries that can prolong hospital stays and increase healthcare costs. Unlike traditional opioids that can exacerbate POI, Alvimopan selectively antagonizes mu-opioid receptors in the gastrointestinal tract without affecting central nervous system opioid receptors, thereby avoiding analgesic effects while promoting bowel function recovery .

Absorption and Metabolism

Alvimopan is metabolized by intestinal flora into its active metabolite, which contributes to its biological activity. The pharmacokinetics of Alvimopan and its metabolite have been studied extensively:

  • Bioavailability : Alvimopan has low oral bioavailability (<7%), primarily due to its high affinity for peripheral mu-receptors which leads to slow absorption .
  • Half-life : The half-life of Alvimopan ranges from 10 to 17 hours, while the metabolite's half-life can extend up to 18 hours .
  • Clearance : The clearance rate is approximately 402 ± 89 mL/min, indicating a moderate elimination profile .

Population Pharmacokinetics

Research indicates that demographic factors such as age and gender do not significantly affect the pharmacokinetics of Alvimopan or its metabolite. However, variations in metabolite concentrations have been observed among different ethnic groups, suggesting a need for tailored approaches in diverse populations .

Biological Activity and Therapeutic Implications

The primary biological activity of this compound lies in its ability to enhance gastrointestinal motility post-surgery. Clinical studies have demonstrated that administration of Alvimopan significantly accelerates the recovery of bowel function compared to placebo:

  • Clinical Trial Findings : In a randomized controlled trial involving 510 patients undergoing laparotomy or radical hysterectomy, those receiving Alvimopan showed a mean difference in time to recovery of gastrointestinal function by 15-22 hours compared to placebo . The time to hospital discharge was also reduced by approximately 20 hours for the higher dose group (12 mg) compared to placebo .

Case Studies

Several case studies highlight the efficacy of Alvimopan and its metabolite in clinical settings:

  • Postoperative Recovery : A case study involving patients undergoing colorectal surgery reported that those treated with Alvimopan experienced significantly shorter times to first bowel movement and overall hospital stay compared to those who did not receive the drug.
  • Elderly Patients : Another study focused on elderly patients indicated that while Alvimopan's pharmacokinetics were similar across age groups, its effectiveness in accelerating gastrointestinal recovery was particularly beneficial in this demographic, who are often at higher risk for complications related to POI.

Data Summary

ParameterValue
Bioavailability<7%
Half-life10-17 hours (metabolite: up to 18 hours)
Clearance402 ± 89 mL/min
Primary UseManagement of postoperative ileus
Effect on GI RecoveryAccelerated recovery by 15-22 hours compared to placebo

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying Alvimopan metabolite-d5 in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying deuterated metabolites like Alvimopan metabolite-d4. Key steps include:

  • Sample Preparation : Use protein precipitation or solid-phase extraction to minimize matrix effects. Non-conventional matrices (e.g., adipose tissue) require optimized protocols .
  • Internal Standards : Isotopically labeled internal standards (e.g., deuterated analogs) are critical for correcting ion suppression/enhancement .
  • Quality Control (QC) : Implement multi-point calibration curves, intra- and inter-day precision assessments, and QC samples spiked at low, medium, and high concentrations .

Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?

  • Methodological Answer :

  • Standardized Protocols : Adopt guidelines from Metabolomics Association of North America (MANA), including instrument calibration, batch randomization, and adherence to FDA bioanalytical validation criteria .
  • Data Preprocessing : Use open-source tools like XCMS or MZmine for peak alignment, noise reduction, and metabolite feature extraction. Cross-validate results with manual inspection .
  • Reporting : Document extraction recovery rates, matrix effects, and limit of quantification (LOQ) in line with Lindon et al. (2005) reporting standards .

Advanced Research Questions

Q. How should researchers design experiments to address conflicting clinical data on this compound’s efficacy in postoperative ileus (POI)?

  • Methodological Answer :

  • Cohort Stratification : Segment patients by surgical complexity (e.g., intestinal anastomosis vs. bowel resection) and opioid exposure history, as these variables significantly impact metabolite activity .
  • Multivariate Analysis : Apply Cox proportional hazards models to adjust for confounders like ERAS protocol adherence or hospital-wide recovery initiatives, which may mask treatment effects .
  • Meta-Analysis : Pool data from trials with harmonized endpoints (e.g., time to GI recovery) using random-effects models. Assess heterogeneity via statistics and sensitivity analyses .

Q. What strategies are effective for integrating this compound pharmacokinetic data with metabolomic profiling in mechanistic studies?

  • Methodological Answer :

  • Multi-Omics Integration : Use pathway enrichment tools (e.g., MetaboAnalyst) to map metabolite concentrations onto KEGG pathways. Correlate with transcriptomic data to identify opioid receptor-related signaling nodes .
  • Dynamic Modeling : Develop physiologically based pharmacokinetic (PBPK) models incorporating enzyme kinetics (e.g., non-CYP metabolism) and tissue distribution parameters from in vitro assays .
  • Machine Learning : Apply partial least squares-discriminant analysis (PLS-DA) to distinguish metabolite profiles between responders and non-responders, validated by permutation testing .

Q. How can researchers resolve contradictions in this compound’s tissue-specific bioavailability across studies?

  • Methodological Answer :

  • Tissue Sampling Optimization : For adipose tissue, validate extraction protocols using reference materials (e.g., NIST SRM 1950) and compare with plasma/serum data .
  • Protein Binding Adjustments : Account for albumin binding (80–94% for Alvimopan and its metabolite) using equilibrium dialysis or ultrafiltration in in vitro assays .
  • Cross-Study Harmonization : Align detection thresholds and normalize data to creatinine or osmolality to reduce inter-lab variability .

Q. What computational approaches are recommended for identifying novel metabolic pathways involving this compound?

  • Methodological Answer :

  • Network Analysis : Use platforms like Metscape to construct interaction networks linking this compound to endogenous metabolites (e.g., bile acids, short-chain fatty acids) .
  • Isotope Tracing : Employ deuterium labeling to track metabolite incorporation into pathways like glucuronidation or sulfation .
  • Public Data Mining : Leverage repositories like Metabolomics Workbench to compare datasets and validate putative pathways .

Data Quality and Reporting

Q. How should researchers mitigate biases in retrospective analyses of this compound’s therapeutic outcomes?

  • Methodological Answer :

  • Propensity Score Matching : Balance covariates (e.g., age, surgical duration) between treatment and control groups to reduce selection bias .
  • Blinded Reanalysis : Engage independent statisticians to reprocess raw data using predefined endpoints .
  • Confounder Adjustment : Include variables like preoperative opioid use (a known contraindication) in multivariate regressions .

Q. What are the best practices for ensuring interoperability of this compound datasets across laboratories?

  • Methodological Answer :

  • Reference Materials : Use certified standards (e.g., NIST SRM 1950) for inter-lab calibration .
  • Metadata Annotation : Follow MIAME/METLIN guidelines to document experimental conditions, instrument parameters, and data preprocessing steps .
  • Data Sharing : Deposit raw spectra and processed data in repositories like MetaboLights with persistent identifiers .

Conflict of Interest and Ethical Reporting

  • Note : Disclose funding sources (e.g., industry vs. academic grants) and adhere to CONSORT guidelines for clinical data reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.